molecular formula C23H27NO4 B2620118 Boc-(S)-alpha-(4-biphenylmethyl)-proline CAS No. 1217857-74-3

Boc-(S)-alpha-(4-biphenylmethyl)-proline

Cat. No. B2620118
M. Wt: 381.472
InChI Key: MNEMRGCBNUYVIW-QHCPKHFHSA-N
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Description

Boc-(S)-alpha-(4-biphenylmethyl)-proline is a chemical compound with the CAS Number: 1217857-74-3 . It has a molecular weight of 381.47 and its IUPAC name is (2S)-2-([1,1’-biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of Boc-(S)-alpha-(4-biphenylmethyl)-proline is C23H27NO4 . The InChI code for this compound is 1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 .


Physical And Chemical Properties Analysis

Boc-(S)-alpha-(4-biphenylmethyl)-proline is an off-white powder . It has a melting point of 158-164°C . The compound is stored at 0-8°C .

Scientific Research Applications

Enantioselective Catalysis

Boc-(S)-alpha-(4-biphenylmethyl)-proline has been utilized as a chiral ligand in asymmetric catalysis. For instance, it serves as a ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, demonstrating the versatility of proline-derived compounds in enhancing reaction selectivity and yields in organic synthesis (Yi‐feng Zhou et al., 2004).

Peptide Conformational Analysis

Research on peptides containing Boc-(S)-alpha-(4-biphenylmethyl)-proline analogs reveals insights into peptide conformation. For example, a study on a 16-residue peptide analog demonstrated the presence of various structural features like 3(10)-helix, alpha-helix, and beta-bend ribbon, highlighting the role of proline residues in influencing peptide conformation (I. Karle et al., 1987).

Polymer Synthesis

Boc-(S)-alpha-(4-biphenylmethyl)-proline is involved in the synthesis of well-defined polypeptides and copolypeptides. Its incorporation into the synthesis process aids in overcoming challenges related to the low purity of monomers and the polymerization of N-carboxy anhydrides, leading to the production of homopolymers and copolypeptides with high molecular and compositional homogeneity (M. Gkikas et al., 2011).

Metal-Organic Frameworks (MOFs)

The application of Boc-(S)-alpha-(4-biphenylmethyl)-proline extends to the functionalization of metal-organic frameworks (MOFs). A study demonstrated the incorporation of proline moieties into a MOF, resulting in a highly porous enantiomerically pure framework. This research opens avenues for the development of chiral MOFs with potential applications in enantioselective catalysis and separation processes (Christel Kutzscher et al., 2015).

Fluorescent Sensing

Boc-(S)-alpha-(4-biphenylmethyl)-proline derivatives have been explored in the design of fluorescent sensors for chiral recognition. A sensor incorporating this compound exhibited highly enantioselective fluorescence responses to N-Boc-proline, demonstrating its potential in the selective detection and recognition of chiral amino acid derivatives (Xuan He et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEMRGCBNUYVIW-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-alpha-(4-biphenylmethyl)-proline

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